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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the kinase selectivity profile of PIK-75, a potent

phosphoinositide 3-kinase (PI3K) inhibitor, with other relevant inhibitors. The information is

supported by experimental data to aid in the selection of appropriate tool compounds for

research and to understand the compound's broader biological effects.

Introduction to PIK-75
PIK-75 is a well-characterized inhibitor primarily targeting the p110α isoform of

phosphoinositide 3-kinase (PI3K).[1][2] It has been widely used as a tool compound in cancer

research to probe the PI3K signaling pathway. However, subsequent studies have revealed

that PIK-75 is not entirely specific for PI3Kα and exhibits potent inhibitory activity against other

kinases, including DNA-dependent protein kinase (DNA-PK) and Cyclin-Dependent Kinase 9

(CDK9).[1][3][4] This polypharmacology is a critical consideration when interpreting

experimental results, as its biological effects may not be solely attributable to PI3Kα inhibition.

Despite having poor drug-like properties that have precluded its clinical development, PIK-75
remains a valuable research tool due to its unique dual-inhibitory actions.[5]

Kinase Selectivity Profile of PIK-75
PIK-75 demonstrates high potency against PI3Kα, with significantly lower activity against other

Class I PI3K isoforms. Its most notable off-target effect is the potent inhibition of DNA-PK.
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Table 1: Kinase Inhibitory Profile of PIK-75

Kinase Target IC50 (nM) Notes

PI3Kα (p110α) 5.8[1][2] Primary target.

PI3Kβ (p110β) 1300[1]
Over 200-fold less potent

compared to PI3Kα.

PI3Kγ (p110γ) 76[1]
Approximately 13-fold less

potent compared to PI3Kα.

PI3Kδ (p110δ) 510[1]
Approximately 88-fold less

potent compared to PI3Kα.

DNA-PK 2[1] Potent off-target inhibition.

CDK9 Not specified (IC50)

Identified as a functional

target, leading to MCL-1

suppression.[3][6]

Comparison with Alternative PI3K Inhibitors
The selectivity of PIK-75 can be better understood when compared to other commonly used

PI3K pathway inhibitors with varying isoform specificity.

Table 2: Comparative PI3K Isoform Selectivity of Various Inhibitors (IC50 in nM)
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Inhibitor
PI3Kα
(p110α)

PI3Kβ
(p110β)

PI3Kγ
(p110γ)

PI3Kδ
(p110δ)

Selectivity
Class

PIK-75 5.8 1300 76 510
α-selective[1]

[2]

Alpelisib

(BYL719)
5 1156 250 290 α-specific[7]

Taselisib

(GDC-0032)
1.1 29 0.27 1.2

Pan-PI3K (δ-

sparing)

Pictilisib

(GDC-0941)
3 33 75 48 Pan-PI3K

Copanlisib

(BAY 80-

6946)

0.5 3.7 6.4 0.7
Pan-PI3K (α/

δ dominant)

Idelalisib

(CAL-101)
8600 5600 4000 2.5 δ-specific

LY294002 1400 - - -

Pan-PI3K

(Non-specific)

[5]

Wortmannin 5 200 - -

Pan-PI3K

(Non-specific,

Irreversible)

Note: IC50 values can vary between different assay conditions and sources. The values

presented are for comparative purposes.

Signaling Pathway Analysis
PIK-75 exerts its primary effects by inhibiting the PI3K/AKT pathway, a critical signaling

cascade that regulates cell growth, proliferation, survival, and metabolism. Upon activation by

growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate

phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.selleckchem.com/products/PIK-75-Hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6468644/
https://pubs.rsc.org/en/content/articlehtml/2020/sc/d0sc01676d
https://www.pnas.org/doi/10.1073/pnas.1202492109
https://www.benchchem.com/product/b1354059?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1354059?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and activating downstream effectors like AKT and PDK1, which in turn regulate numerous

cellular processes.

Receptor Tyrosine
Kinase (RTK)

PI3K

Activates

PIP3

Phosphorylates

PIP2

PDK1

AKT

Recruits

Activates

Downstream Effectors
(mTOR, GSK3β, etc.)

Cell Growth, Survival,
Proliferation

PIK-75

Inhibits

PTEN

Dephosphorylates

Click to download full resolution via product page

Caption: The PI3K/AKT signaling pathway inhibited by PIK-75.
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A key aspect of PIK-75's activity profile is its dual inhibition of PI3K and CDK9. This dual action

leads to the suppression of the anti-apoptotic protein MCL-1, which is transcriptionally

regulated by CDK9. This mechanism is particularly relevant for overcoming resistance to other

therapies, such as the BCL-2 inhibitor venetoclax, in certain cancers like mantle cell lymphoma.

[3][6]
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Caption: Dual inhibitory mechanism of PIK-75 on PI3K and CDK9 pathways.

Experimental Protocols
The determination of a kinase inhibitor's selectivity profile is crucial and is typically performed

using in vitro kinase assays. A variety of formats exist, with the radiometric assay being the

historical gold standard.

General Protocol for Radiometric Kinase Assay (e.g., [γ-32P]ATP Filter Binding Assay)

This protocol is a generalized example for determining the IC50 value of an inhibitor against a

specific kinase.

Preparation of Reagents:

Kinase Buffer: Typically contains HEPES pH 7.5, MgCl₂, and other components like BSA

and DTT to ensure enzyme stability and activity.

Substrate: A specific peptide or protein substrate for the kinase of interest.

ATP Mix: A solution of cold ATP mixed with a radioactive tracer, [γ-32P]ATP or [γ-33P]ATP.

The final ATP concentration is often set near the Km of the kinase for ATP.

Inhibitor Dilutions: A serial dilution of the test compound (e.g., PIK-75) is prepared in

DMSO and then diluted in the assay buffer.

Stop Solution: A solution to terminate the reaction, often containing phosphoric acid or

EDTA.

Assay Procedure:

The kinase, substrate, and inhibitor are pre-incubated in a microplate well for a defined

period (e.g., 10-15 minutes) at room temperature.

The kinase reaction is initiated by adding the ATP mix.

The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled

temperature (e.g., room temperature or 30°C).
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The reaction is terminated by adding the stop solution.

Detection:

An aliquot of the reaction mixture is spotted onto a filter membrane (e.g., phosphocellulose

paper) that binds the phosphorylated substrate.

The filters are washed multiple times with an appropriate buffer (e.g., phosphoric acid) to

remove unincorporated [γ-32P]ATP.

The radioactivity retained on the filters, corresponding to the amount of phosphorylated

substrate, is measured using a scintillation counter.

Data Analysis:

The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration.

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%,

is calculated by fitting the data to a sigmoidal dose-response curve.
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Caption: A typical workflow for a radiometric kinase inhibition assay.

Conclusion
PIK-75 is a potent inhibitor of PI3Kα and DNA-PK. While it serves as an excellent tool for

studying the consequences of dual PI3Kα/DNA-PK inhibition, its polypharmacology

necessitates caution. Researchers using PIK-75 should perform appropriate control

experiments to dissect the effects of inhibiting its various targets. When high specificity for

PI3Kα is required, newer compounds like Alpelisib (BYL719) may be more suitable alternatives.

The unique ability of PIK-75 to also inhibit CDK9 provides a rationale for its use in specific

contexts, such as overcoming MCL-1-mediated drug resistance. Understanding the complete
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kinase selectivity profile is therefore essential for the rigorous design and interpretation of

experiments involving this and other kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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